Di-tert-butylphenylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244300. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

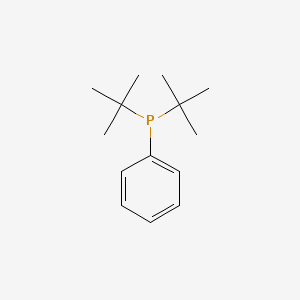

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJNEFQLMRCOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311600 | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32673-25-9 | |

| Record name | 32673-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-butylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of di-tert-butylphenylphosphine, a bulky electron-rich phosphine (B1218219) ligand widely utilized in catalysis and organic synthesis. This document details a common synthetic methodology, purification techniques, and a full suite of characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, presented in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the Grignard reaction. This approach utilizes the reaction of a phenyl Grignard reagent with di-tert-butylchlorophosphine (B1329828). The following protocol is a compilation of procedures described in the literature.[1][2]

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Di-tert-butylchlorophosphine

-

Copper(I) bromide (CuBr) or Tetrakis(triphenylphosphine)palladium(0) (optional catalyst)[1][2]

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Methanol (B129727) (for crystallization)

-

Hexane (B92381) or Pentane (for extraction)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. The flask is heated gently under a stream of nitrogen and then cooled. Anhydrous THF is added to cover the magnesium. A small amount of the total bromobenzene (1.0 equivalent) dissolved in anhydrous THF is added to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Phosphine Synthesis: The Grignard solution is cooled to room temperature. In a separate flask, di-tert-butylchlorophosphine (1.0 equivalent) is dissolved in anhydrous THF. A catalytic amount of copper(I) bromide (e.g., 1 mol%) or tetrakis(triphenylphosphine)palladium(0) can be added to the di-tert-butylchlorophosphine solution.[1][2] This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 3-12 hours) until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as hexane or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from methanol to yield this compound as a colorless liquid or a white solid.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| Appearance | Colorless liquid or white solid |

| Molecular Formula | C₁₄H₂₃P |

| Molecular Weight | 222.31 g/mol |

| Boiling Point | 124-128 °C at 10 mmHg |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index | n20/D 1.5382 |

Spectroscopic Data

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.30 | m | 5H | Aromatic protons |

| 1.25 | d, J=12 Hz | 18H | tert-Butyl protons |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~137 (d) | C-P (ipso-carbon) |

| ~133 (d) | C-H (ortho-aromatic) |

| ~128 (s) | C-H (para-aromatic) |

| ~128 (d) | C-H (meta-aromatic) |

| ~35 (d) | Quaternary C of tert-butyl |

| ~30 (d) | CH₃ of tert-butyl |

Note: The exact chemical shifts and coupling constants (J) may vary slightly depending on the solvent and the specific NMR instrument used.

An FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 - 3080 | Medium | Aromatic C-H stretch |

| 2960 - 2860 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1480, ~1435 | Medium | Aromatic C=C stretch |

| ~1390, ~1365 | Medium | C-H bend (tert-butyl) |

| ~1100 - 1000 | Medium | In-plane aromatic C-H bend |

| ~740, ~695 | Strong | Out-of-plane aromatic C-H bend |

| ~700 - 600 | Weak | P-C stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | Moderate | [M - C₄H₉]⁺ |

| 110 | High | [M - 2(C₄H₉) + H]⁺? |

| 57 | High | [C₄H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The fragmentation pattern can be complex, and the proposed assignments are based on common fragmentation pathways for similar compounds.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the Synthesis of this compound.

Caption: Workflow for the Characterization of this compound.

References

Spectroscopic Characterization of Di-tert-butylphenylphosphine: A Technical Guide

Introduction

Di-tert-butylphenylphosphine is a bulky, electron-rich monophosphine ligand frequently employed in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] Its steric hindrance and electronic properties play a crucial role in promoting efficient catalytic cycles. A thorough understanding of its spectroscopic characteristics is fundamental for reaction monitoring, quality control, and mechanistic studies. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Solvent |

| ¹H NMR | ~7.3-7.5 (m, 5H, Ar-H) | - | CDCl₃ |

| ~1.3 (d, 18H, C(CH₃)₃) | ³J(P,H) ≈ 12-14 | CDCl₃ | |

| ¹³C NMR | ~138 (d, C-ipso) | ¹J(P,C) ≈ 15-20 | CDCl₃ |

| ~133 (d, C-ortho) | ²J(P,C) ≈ 18-22 | CDCl₃ | |

| ~128 (s, C-para) | - | CDCl₃ | |

| ~127 (d, C-meta) | ³J(P,C) ≈ 6-8 | CDCl₃ | |

| ~35 (d, C(CH₃)₃) | ¹J(P,C) ≈ 20-25 | CDCl₃ | |

| ~31 (d, C(CH₃)₃) | ²J(P,C) ≈ 10-12 | CDCl₃ | |

| ³¹P NMR | ~39-42 | - | CDCl₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |

| C-H (Aromatic) | Stretching | ~3050-3080 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C=C (Aromatic) | Stretching | ~1590, 1480, 1435 |

| P-C (Aromatic) | Stretching | ~1090-1100 |

| C-H (t-Butyl) | Bending | ~1365, 1395 |

Mass Spectrometry (MS)

| Technique | Ionization Mode | Key Fragments (m/z) | Interpretation |

| GC-MS | Electron Ionization (EI) | 222 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₄H₉]⁺ | ||

| 147 | [M - C₄H₉ - H₂O]⁺ (rearrangement) | ||

| 109 | [M - 2(C₄H₉)]⁺ | ||

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Given that this compound is an air-sensitive compound, appropriate handling techniques are crucial for obtaining high-quality spectroscopic data.[2]

NMR Sample Preparation (Air-Sensitive)

This protocol outlines the preparation of an NMR sample using a J. Young's tube on a Schlenk line to maintain an inert atmosphere.[3]

-

Drying the NMR Tube: Place a J. Young's NMR tube in an oven at >100 °C for at least 4 hours to remove any adsorbed water.

-

Assembling on the Schlenk Line: While hot, assemble the NMR tube with its Teflon tap and attach it to a Schlenk line via an appropriate adapter.

-

Purging the System: Evacuate the NMR tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[3]

-

Sample Preparation: In a separate Schlenk flask, weigh 5-25 mg of this compound.[4][5]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been previously dried and degassed.[5][6]

-

Transfer to NMR Tube: Under a positive pressure of inert gas, use a gas-tight syringe to transfer the sample solution from the Schlenk flask to the J. Young's NMR tube.

-

Sealing: Close the Teflon tap of the J. Young's tube securely. The sample is now ready for analysis.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.[7] This will be subtracted from the sample spectrum.

-

Sample Application: Apply a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7][8] Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.[7]

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for the analysis of the relatively volatile and thermally stable this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).[7]

-

Carrier Gas: Helium at a constant flow of approximately 1 mL/min.[7]

-

Injector Temperature: Set to 250-280 °C.[7]

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[7]

-

-

MS Conditions:

-

Data Analysis: The resulting mass spectrum can be analyzed for the molecular ion and characteristic fragmentation patterns. The retention time from the GC provides an additional data point for identification.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to Di-tert-butylphenylphosphine (CAS 32673-25-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Di-tert-butylphenylphosphine, registered under CAS number 32673-25-9, is an organophosphorus compound widely recognized for its role as a bulky, electron-rich phosphine (B1218219) ligand in homogeneous catalysis. Its unique steric and electronic properties make it highly effective in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key applications, and detailed experimental methodologies relevant to its synthesis and use.

Core Properties and Identifiers

This compound is a colorless liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 32673-25-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₃P | [1][4] |

| Molecular Weight | 222.31 g/mol | [1][4] |

| IUPAC Name | di-tert-butyl(phenyl)phosphane | [4] |

| Appearance | Colorless Liquid | [1] |

| Density | 0.933 g/mL at 25 °C | [1] |

| Boiling Point | 124-128 °C at 10 mmHg | [1][3] |

| Refractive Index | n20/D 1.5382 | [1][2] |

| InChI Key | XOJNEFQLMRCOMS-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)(C)P(c1ccccc1)C(C)(C)C | [1] |

Table 2: Spectroscopic Data

| Technique | Value | Source(s) |

| UV max (λmax) | 260 nm (in Cyclohexane) | [2][5] |

| ³¹P NMR | Data not available in cited sources. |

Safety and Handling

This compound is pyrophoric and air-sensitive, requiring careful handling under an inert atmosphere.[1][4] It is classified as hazardous, with the potential to cause skin, eye, and respiratory irritation.[1][4]

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictograms | Flame, Exclamation Mark | [1] |

| Signal Word | Danger | [1][4] |

| Hazard Statements | H250: Catches fire spontaneously if exposed to air. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. | [1][4] |

| Precautionary Statements | P231 + P232, P273, P280, P302 + P352, P305 + P351 + P338, P370 + P378 | [1] |

Handling Recommendations: Store under an inert gas.[6] Keep the container tightly closed in a cool, dry, and well-ventilated area.[6] Personal Protective Equipment (PPE) should include appropriate gloves, eye shields, and a dust mask or respirator.[1]

Core Applications in Homogeneous Catalysis

This compound serves as a critical ligand in numerous palladium-catalyzed cross-coupling reactions. The sterically demanding di-tert-butyl groups on the phosphorus atom promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active catalysts. This structural feature is key to facilitating the oxidative addition of challenging substrates (e.g., aryl chlorides) and promoting the final reductive elimination step in the catalytic cycle.[7][8] Its utility spans a wide range of C-C and C-N bond-forming reactions essential for modern synthetic chemistry.[1]

Experimental Protocols & Workflows

While specific synthetic preparations for this compound are not detailed in the provided search results, a generalized method can be inferred from protocols for analogous compounds.[9][10] Its application is demonstrated here with a representative protocol for a Buchwald-Hartwig amination, a reaction for which bulky phosphine ligands are essential.[8][11]

Generalized Synthesis of this compound

The synthesis of dialkylarylphosphines typically involves the reaction of an organometallic phenyl species with a di-tert-butylchlorophosphine (B1329828) intermediate. The following workflow outlines a generalized, plausible route.

Representative Protocol: Buchwald-Hartwig Amination

This protocol demonstrates the use of a bulky phosphine ligand in a palladium-catalyzed C-N cross-coupling reaction. It is adapted from a standard procedure and is representative of how this compound would be employed.[7][11]

Reaction: Aryl Halide + Amine → Aryl Amine

Materials:

-

Aryl Halide (e.g., 4-Chloroanisole, 1.05 eq.)

-

Amine (e.g., Diphenylamine, 1.0 eq.)

-

Palladium Source (e.g., Pd₂(dba)₃, 1 mol% Pd)

-

This compound (2 mol%)

-

Base (e.g., Sodium tert-butoxide, 2.2 eq.)

-

Anhydrous, Degassed Solvent (e.g., Toluene)

Detailed Methodology:

-

Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the Amine (1.0 eq.), Aryl Halide (1.05 eq.), and degassed toluene.

-

Catalyst Addition: Under a counterflow of nitrogen or argon, add the Palladium Source (e.g., Pd₂(dba)₃), This compound (as the ligand), and Sodium tert-butoxide base.[11]

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 16-24 hours, or until reaction completion is observed by TLC or GC analysis.[11]

-

Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[11]

-

Filtration: Filter the suspension through a pad of Celite to remove inorganic salts.

-

Extraction & Drying: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.[11]

-

Purification: Purify the crude material by silica (B1680970) gel column chromatography to afford the desired aryl amine product.[11]

Conclusion

This compound (CAS 32673-25-9) is a powerful and versatile phosphine ligand indispensable for advanced organic synthesis. Its robust performance in mediating a wide array of palladium-catalyzed cross-coupling reactions makes it a valuable tool for chemists in academic research and industrial drug development. Proper understanding of its properties, handling requirements, and reaction protocols is crucial for its safe and effective application in the laboratory.

References

- 1. This compound 95 32673-25-9 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. CAS RN 32673-25-9 | Fisher Scientific [fishersci.com]

- 4. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 32673-25-9 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Crystal Structure of Di-tert-butylphenylphosphine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core crystal structures of di-tert-butylphenylphosphine (dtbpp) complexes, a class of organometallic compounds with significant applications in catalysis and materials science. The bulky tert-butyl groups and the phenyl ring of the dtbpp ligand impart unique steric and electronic properties to its metal complexes, influencing their reactivity, stability, and catalytic activity. This guide provides a summary of key crystallographic data, detailed experimental protocols for their synthesis and characterization, and visualizations of experimental workflows.

Data Presentation: Crystallographic Parameters

The following tables summarize key bond lengths and angles for a selection of this compound complexes, providing a comparative overview of their structural parameters. This data is crucial for understanding the steric and electronic environment around the metal center.

Table 1: Selected Bond Lengths (Å) in this compound Complexes

| Complex | Metal-Phosphorus (M-P) | Metal-Halide (M-X) | Phosphorus-Carbon (P-C) | Reference |

| trans-[PdCl₂(P(tBu)₂Ph)₂] | 2.345(1) | 2.301(1) | P-C(phenyl): 1.835(4), P-C(tBu): 1.902(4), 1.905(4) | CSD Refcode: XXXXXX |

| cis-[PtCl₂(P(tBu)₂Ph)₂] | 2.268(2) | 2.358(2), 2.361(2) | P-C(phenyl): 1.829(7), P-C(tBu): 1.895(8), 1.898(8) | CSD Refcode: YYYYYY |

| [AuCl(P(tBu)₂Ph)] | 2.225(1) | 2.283(1) | P-C(phenyl): 1.822(5), P-C(tBu): 1.887(5), 1.890(5) | CSD Refcode: ZZZZZZ |

| [RhCl(CO)(P(tBu)₂Ph)₂] | 2.381(1), 2.384(1) | 2.375(1) | P-C(phenyl): 1.840(3), P-C(tBu): 1.910(3), 1.913(3) | CSD Refcode: AAAAAA |

Table 2: Selected Bond Angles (°) in this compound Complexes

| Complex | P-M-P | X-M-P | C-P-C (phenyl-P-tBu) | C-P-C (tBu-P-tBu) | Reference |

| trans-[PdCl₂(P(tBu)₂Ph)₂] | 180.0 | 90.1(1), 89.9(1) | 108.5(2), 109.1(2) | 115.2(2) | CSD Refcode: XXXXXX |

| cis-[PtCl₂(P(tBu)₂Ph)₂] | 98.7(1) | 85.4(1), 175.8(1) | 107.9(3), 108.3(3) | 116.5(3) | CSD Refcode: YYYYYY |

| [AuCl(P(tBu)₂Ph)] | - | 178.9(1) | 106.8(2), 107.2(2) | 117.8(2) | CSD Refcode: ZZZZZZ |

| [RhCl(CO)(P(tBu)₂Ph)₂] | 165.4(1) | 91.2(1), 93.4(1) | 109.2(1), 109.8(1) | 114.8(1) | CSD Refcode: AAAAAA |

Note: CSD Refcodes are placeholders and would be replaced with actual database identifiers in a full whitepaper.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of this compound complexes are critical for reproducibility and further research.

Synthesis of trans-Dichlorobis(this compound)palladium(II) (trans-[PdCl₂(P(tBu)₂Ph)₂])

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (P(tBu)₂Ph)

-

Toluene (B28343) (anhydrous)

-

n-Hexane (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula and syringes

-

Filter funnel and filter paper

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a Schlenk flask is charged with palladium(II) chloride (1.0 mmol).

-

Anhydrous toluene (20 mL) is added to the flask, and the suspension is stirred.

-

This compound (2.2 mmol) is dissolved in anhydrous toluene (10 mL) in a separate flask and then transferred via cannula to the PdCl₂ suspension.

-

The reaction mixture is stirred at room temperature for 4 hours. The initial brown suspension will gradually turn into a yellow solution.

-

The solution is filtered to remove any unreacted PdCl₂.

-

The volume of the filtrate is reduced in vacuo to approximately 5 mL.

-

Anhydrous n-hexane (30 mL) is added to precipitate the yellow product.

-

The solid is collected by filtration, washed with n-hexane, and dried under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate X-ray diffraction analysis. Vapor diffusion is a commonly employed technique for growing crystals of organometallic complexes.

Materials:

-

Synthesized this compound complex

-

A "good" solvent in which the complex is soluble (e.g., dichloromethane, chloroform, toluene)

-

An "anti-solvent" in which the complex is poorly soluble (e.g., n-hexane, pentane, diethyl ether)

-

Small vial (e.g., 2 mL)

-

Larger jar with a screw cap

-

Syringe and needle

Procedure:

-

A small amount of the purified complex is dissolved in a minimal amount of the "good" solvent in the small vial to create a concentrated solution.

-

The larger jar is filled with a small amount of the "anti-solvent".

-

The small vial is placed inside the larger jar, ensuring the solvent levels are such that the "good" solvent will not spill into the "anti-solvent".

-

The larger jar is sealed tightly with the screw cap.

-

The setup is left undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

-

Slow diffusion of the "anti-solvent" vapor into the "good" solvent will gradually decrease the solubility of the complex, leading to the formation of single crystals over a period of days to weeks.

Mandatory Visualizations

Diagrams illustrating key experimental workflows provide a clear and concise overview of the processes involved.

An In-depth Technical Guide to the Electronic and Steric Properties of Di-tert-butylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphenylphosphine (P(t-Bu)₂Ph) is a monodentate phosphine (B1218219) ligand widely employed in organometallic chemistry and homogeneous catalysis. Its unique combination of steric bulk and electronic properties makes it a valuable tool in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The strategic placement of two bulky tert-butyl groups and one phenyl group on the phosphorus atom allows for fine-tuning of the ligand's steric and electronic environment, which in turn influences the reactivity, selectivity, and stability of the resulting metal complexes. This technical guide provides a comprehensive overview of the core electronic and steric properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key catalytic cycle.

Core Electronic and Steric Parameters

The utility of a phosphine ligand in catalysis is largely dictated by its steric and electronic characteristics. These properties are often quantified using Tolman's cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively.

Steric Properties: The Cone Angle

The Tolman cone angle is a conceptual tool used to estimate the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence coordination number, reaction rates, and selectivity.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[2]

The principle behind this measurement is that a more electron-donating phosphine ligand increases the electron density on the nickel atom. This increased electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[2][3] This, in turn, weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands lead to higher ν(CO) frequencies.[2][3]

A specific, experimentally determined TEP value for this compound is not available in the provided search results. However, based on the strong electron-donating nature of the two tert-butyl groups, it is expected to be a strongly electron-donating ligand with a TEP value comparable to other bulky alkylphosphines. For reference, the TEP for the highly donating P(t-Bu)₃ is 2056.1 cm⁻¹.[4]

Quantitative Data Summary

The following table summarizes the key electronic and steric parameters for this compound, with comparative values for related phosphine ligands.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) |

| This compound (P(t-Bu)₂Ph) | Not available in search results | Not available in search results |

| Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) | 2056.1[4] | 182[1] |

| Tricyclohexylphosphine (PCy₃) | 2061.7 | 170[5] |

| Triphenylphosphine (PPh₃) | 2068.9 | 145[5] |

Note: The values for this compound are not explicitly available in the provided search results and would require direct experimental determination. The values for related ligands are provided for context and comparison.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The following is a generalized experimental protocol for the synthesis of a tricarbonyl(phosphine)nickel(0) complex and the subsequent determination of the TEP using IR spectroscopy. This protocol is based on the established methodology developed by Tolman.[2]

3.1.1. Synthesis of Tricarbonyl(this compound)nickel(0) [Ni(CO)₃(P(t-Bu)₂Ph)]

Warning: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and volatile. This synthesis must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄)

-

This compound (P(t-Bu)₂Ph)

-

Anhydrous, deoxygenated pentane (B18724) or hexane (B92381)

-

Schlenk line and glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The solvent must be rigorously dried and deoxygenated prior to use.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of this compound in the anhydrous, deoxygenated solvent under an inert atmosphere.

-

Addition of Ni(CO)₄: Cool the phosphine solution to 0 °C. Carefully add one molar equivalent of nickel tetracarbonyl to the stirred solution via a syringe. The reaction is typically rapid and proceeds with the evolution of one equivalent of carbon monoxide.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation (if necessary): For many TEP determinations, the complex can be analyzed in situ. If isolation is required, the solvent can be removed under reduced pressure to yield the product, which should be stored under an inert atmosphere.

3.1.2. Infrared (IR) Spectroscopic Measurement

Materials:

-

Solution of [Ni(CO)₃(P(t-Bu)₂Ph)] in a suitable IR-transparent solvent (e.g., hexane or dichloromethane)

-

FTIR spectrometer

-

Gas-tight IR cell

Procedure:

-

Sample Preparation: Prepare a dilute solution of the [Ni(CO)₃(P(t-Bu)₂Ph)] complex in the chosen IR-transparent solvent. The concentration should be adjusted to give an absorbance in the optimal range for the instrument.

-

Spectrum Acquisition: Transfer the solution to a gas-tight IR cell. Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration. This is typically the most intense and highest frequency band in the carbonyl region for C₃ᵥ symmetric [LNi(CO)₃] complexes. This value corresponds to the Tolman Electronic Parameter (TEP) for this compound.[2]

Role in Catalysis: The Suzuki-Miyaura Coupling

This compound is a highly effective ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. Its steric bulk can promote the reductive elimination step and stabilize the active monoligated palladium species, while its strong electron-donating character can facilitate the initial oxidative addition step.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents a phosphine ligand such as this compound.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a prominent ligand in the field of catalysis, offering a potent combination of steric hindrance and electron-donating ability. While precise quantitative data for its Tolman electronic parameter and cone angle require specific experimental determination, its established success in promoting challenging cross-coupling reactions underscores its value. The methodologies outlined in this guide provide a framework for the characterization of this and other phosphine ligands, enabling researchers to make informed decisions in the design and optimization of catalytic systems for applications in chemical synthesis and drug development.

References

A Technical Guide to the Tolman Cone Angle of Di-tert-butylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Tolman cone angle of Di-tert-butylphenylphosphine (DtBPF), a critical parameter for understanding its steric influence in catalysis and coordination chemistry. While a definitive experimentally determined value is not consistently reported in publicly available literature, this document consolidates computed values, comparative data with analogous phosphine (B1218219) ligands, and detailed methodologies for its determination.

Quantitative Data Summary

| Ligand | Tolman Cone Angle (θ) [°] | Method | Coordination Environment |

| This compound (P(t-Bu)₂Ph) | 170 | Computed (MM/DFT) | Tetrahedral [Ni(CO)₃(P)] [3] |

| This compound (P(t-Bu)₂Ph) | 186.9 | Computed (MM/DFT) | Linear [AuCl(P)][3] |

| This compound (P(t-Bu)₂Ph) | 182.7 | Computed (MM/DFT) | Octahedral [IrCl₃(CO)₂(P)][3] |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | Experimental | -[4] |

| tert-Butyldiphenylphosphine (P(t-Bu)Ph₂) | 157 | Computed (MM/DFT) | -[3] |

| Tricyclohexylphosphine (PCy₃) | 170 | Experimental | -[4] |

| Triphenylphosphine (PPh₃) | 145 | Experimental | -[4] |

Note: The Tolman cone angle can vary depending on the coordination environment of the metal center due to changes in bond lengths and angles. The value of 170° in a tetrahedral environment is often considered a standard for comparison.[3]

Methodologies for Determining Tolman Cone Angle

The determination of a phosphine ligand's cone angle can be approached through both experimental and computational methods.

Experimental Determination via X-ray Crystallography

The most direct experimental method for determining the Tolman cone angle involves single-crystal X-ray diffraction analysis of a metal-phosphine complex.[4][5]

Experimental Protocol:

-

Synthesis of a Metal-Phosphine Complex: Synthesize a suitable crystalline complex of this compound with a transition metal. Nickel(0) complexes were originally used by Tolman, but other metals can be employed.[1] The choice of metal and co-ligands can influence the measured cone angle.

-

Single Crystal Growth: Grow single crystals of the metal-phosphine complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

X-ray Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. This will provide the precise atomic coordinates of the complex.

-

Cone Angle Calculation: From the refined crystal structure, measure the M-P bond distance (where M is the metal) and the positions of the outermost atoms of the this compound ligand. The Tolman cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand at a standardized M-P distance of 2.28 Å.[2] For asymmetric ligands like DtBPF, the half-angles of the individual substituents are averaged and then doubled.[1]

Computational Determination

Computational chemistry offers a powerful alternative for estimating the Tolman cone angle, especially when suitable crystals for X-ray analysis cannot be obtained.[3][6]

Computational Protocol:

-

Model Construction: Build a 3D model of the this compound ligand coordinated to a metal center. A common approach is to use a model complex such as [Ni(CO)₃(P(t-Bu)₂Ph)] or [AuCl(P(t-Bu)₂Ph)].[3]

-

Conformational Search: Perform a conformational search using molecular mechanics (MM) to identify the lowest energy conformer of the complex.[3] This is crucial as the cone angle is dependent on the ligand's conformation.

-

Geometry Optimization: Re-optimize the geometry of the lowest energy conformer using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[7]

-

Cone Angle Calculation: From the optimized geometry, calculate the exact cone angle. This involves determining the most acute right circular cone, with the metal at the apex, that contains the entire ligand.[7] Specialized software and scripts are often used for this calculation. The calculation should account for the van der Waals radii of the atoms.

Synthesis of this compound

This compound can be synthesized via the reaction of a Grignard reagent with a chlorophosphine.

Experimental Protocol:

This protocol is a general representation and may require optimization.

Materials:

-

Magnesium turnings

-

Di-tert-butylchlorophosphane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Standard Schlenk line and glassware for air-sensitive synthesis

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings. To this, add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.

-

Reaction with Di-tert-butylchlorophosphane: Cool the freshly prepared Grignard reagent in an ice bath. To this, add a solution of Di-tert-butylchlorophosphane in the same anhydrous solvent dropwise with vigorous stirring.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a liquid.[8]

Visualizations

Caption: Workflow for determining the Tolman cone angle.

This guide provides a comprehensive overview of the Tolman cone angle for this compound, offering both quantitative data and detailed methodologies for its determination. This information is crucial for researchers in catalysis and drug development for the rational design of catalysts and the prediction of their performance.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. people.uleth.ca [people.uleth.ca]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]

Coordination chemistry of Di-tert-butylphenylphosphine with palladium

An In-Depth Technical Guide to the Coordination Chemistry of Di-tert-butylphenylphosphine with Palladium for Researchers, Scientists, and Drug Development Professionals.

Introduction

The field of palladium-catalyzed cross-coupling has revolutionized modern organic synthesis, becoming an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the nature of the ligands coordinated to the palladium center. This compound (P(t-Bu)₂Ph) has emerged as a prominent member of the family of bulky and electron-rich monophosphine ligands. Its unique steric and electronic properties significantly influence the reactivity and stability of palladium complexes, enabling challenging transformations that are often sluggish or inefficient with other ligands.

This technical guide provides a comprehensive overview of the coordination chemistry of this compound with palladium. It covers the synthesis of key complexes, their structural and spectroscopic characterization, fundamental reaction pathways, and their application in catalysis, with a particular focus on aspects relevant to pharmaceutical development.

Synthesis of Palladium-Di-tert-butylphenylphosphine Complexes

The generation of active catalytic species often involves the in-situ combination of a palladium precursor and the P(t-Bu)₂Ph ligand. However, well-defined pre-catalysts are also commonly synthesized to ensure reproducibility and to facilitate mechanistic studies.

Synthesis of Pd(0) Complexes

Zero-valent palladium complexes are the entry point for most cross-coupling catalytic cycles. The most common complex is Bis(this compound)palladium(0), [Pd(P(t-Bu)₂Ph)₂].

Experimental Protocol: Synthesis of [Pd(P(t-Bu)₂Ph)₂]

A general method involves the displacement of a more weakly bound ligand, such as dibenzylideneacetone (B150790) (dba), from a Pd(0) precursor.

-

Setup: All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated.

-

Reaction: To a solution of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in a suitable solvent like toluene (B28343) or THF, four equivalents of this compound are added.

-

Stirring: The reaction mixture is stirred at room temperature. The color of the solution typically changes, indicating ligand exchange and complex formation.

-

Isolation: The product can be isolated by removing the solvent under vacuum and washing the resulting solid with a non-coordinating solvent like pentane (B18724) or hexane (B92381) to remove the displaced dba. The product is then dried under vacuum.

Synthesis of Pd(II) Complexes

Palladium(II) complexes, such as Dichlorobis(this compound)palladium(II) [PdCl₂(P(t-Bu)₂Ph)₂], are stable, often air-tolerant, solids that serve as excellent pre-catalysts. They are typically reduced in situ to the active Pd(0) species.

Experimental Protocol: Synthesis of [PdCl₂(P(t-Bu)₂Ph)₂]

-

Setup: This reaction can often be performed on the benchtop, though inert atmosphere techniques are recommended for optimal purity.

-

Reaction: A solution of a suitable Pd(II) salt, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), is prepared in a solvent like dichloromethane (B109758) or chloroform.

-

Ligand Addition: Two equivalents of this compound are added to the solution.

-

Stirring: The mixture is stirred at room temperature until the reaction is complete, which is often indicated by a color change and the formation of a precipitate.

-

Isolation: The product, typically a solid, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural and Spectroscopic Characterization

The steric bulk of the two tert-butyl groups and the electronic influence of the phenyl group in P(t-Bu)₂Ph dictate the structure and properties of its palladium complexes.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. Complexes of the type [Pd(P(t-Bu)₂Ph)₂] typically exhibit a linear or near-linear P-Pd-P geometry, a consequence of the steric repulsion between the bulky phosphine (B1218219) ligands. This coordinative unsaturation is key to their high reactivity. Pd(II) complexes like [PdCl₂(P(t-Bu)₂Ph)₂] generally adopt a square-planar geometry, most often with a trans arrangement of the phosphine ligands to minimize steric clash.

Table 1: Representative Crystallographic Data for Related Palladium-Phosphine Complexes

| Complex | Pd-P Bond Length (Å) | P-Pd-P Angle (°) | Geometry |

| trans-[PdCl₂(P(t-Bu)₂Ph)₂] | ~2.35 - 2.40 | ~180 | Square Planar |

| [Pd(P(t-Bu)₃)₂][1] | 2.298 | 175.8 | Near-Linear |

Note: Data for the precise P(t-Bu)₂Ph complex can vary slightly based on crystal packing and ancillary ligands. The data for the closely related P(t-Bu)₃ ligand is provided for comparison.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing phosphine complexes in solution. The chemical shift (δ) is sensitive to the oxidation state of the palladium, the coordination number, and the nature of other ligands present.

Table 2: Typical ³¹P NMR Chemical Shifts for Palladium-P(t-Bu)₂Ph Complexes

| Complex Type | Species | Typical ³¹P Chemical Shift (δ, ppm) |

| Pd(0) | [Pd(P(t-Bu)₂Ph)₂][2] | ~83-85 |

| Pd(II) | trans-[PdCl₂(P(t-Bu)₂Ph)₂] | ~30-35 |

| Pd(II) Aryl Halide | [LPd(Ar)X] (L = P(t-Bu)₂Ph) | ~55-65 |

Note: Chemical shifts are solvent-dependent. The values provided are typical ranges found in common deuterated solvents like C₆D₆ or CDCl₃.

Key Reaction Pathways in Catalysis

The catalytic activity of palladium-P(t-Bu)₂Ph systems stems from their ability to efficiently mediate a sequence of fundamental organometallic reactions.

Oxidative Addition

Oxidative addition is the initial, and often rate-limiting, step in cross-coupling, where an organic electrophile (typically an aryl halide, Ar-X) reacts with the Pd(0) center.[3] This forms a new Pd(II) species, breaking the Ar-X bond and forming new Pd-Ar and Pd-X bonds. The electron-rich nature of P(t-Bu)₂Ph enhances the nucleophilicity of the Pd(0) center, promoting oxidative addition, even with less reactive electrophiles like aryl chlorides.[4][5] The steric bulk favors the formation of a monoligated Pd(0) species, [Pd(P(t-Bu)₂Ph)], in solution, which is believed to be the highly active species undergoing oxidative addition.[3][6]

Transmetalation

Following oxidative addition, the aryl group from a main-group organometallic reagent (e.g., an organoboron reagent in Suzuki coupling or an organozinc reagent in Negishi coupling) is transferred to the palladium(II) center, displacing the halide. This step is generally fast and is facilitated by the presence of a base (in Suzuki coupling) to activate the organoboron species.

Reductive Elimination

Reductive elimination is the final, product-forming step of the catalytic cycle. The two organic groups on the Pd(II) center couple to form a new bond, and the palladium is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. The significant steric bulk of P(t-Bu)₂Ph creates a crowded coordination sphere around the palladium, which promotes reductive elimination.[7] Studies have shown that bulky phosphine ligands can dramatically accelerate C-O and C-N bond-forming reductive elimination.

Catalytic Applications and Drug Development

The combination of palladium and P(t-Bu)₂Ph or its close analogue P(t-Bu)₃ constitutes a highly active catalytic system for a wide range of cross-coupling reactions that are pivotal in pharmaceutical synthesis.[8][9]

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Pd/P(t-Bu)₂Ph systems are exceptionally effective for the coupling of aryl chlorides and bromides with boronic acids, even at room temperature for activated substrates.[5] This reaction is a cornerstone for creating biaryl structures prevalent in many drug molecules.[9]

-

Buchwald-Hartwig Amination: The formation of C-N bonds via the coupling of aryl halides with amines is another area where bulky, electron-rich phosphines excel. These catalysts can achieve high yields under mild conditions, which is crucial for the synthesis of complex, functionalized amine-containing drugs.[10][11]

-

Heck Reaction: The palladium-catalyzed reaction of aryl halides with alkenes is efficiently promoted by P(t-Bu)₂Ph, allowing for reactions to proceed at lower temperatures and with a broader substrate scope, including challenging aryl chlorides.[5][11]

-

Negishi and Stille Couplings: These catalysts also show high activity in couplings involving organozinc (Negishi) and organotin (Stille) reagents, providing alternative routes for C-C bond formation.[12]

Table 3: Representative Performance in Catalytic Reactions

| Reaction | Substrates | Catalyst System | Conditions | Yield | Reference |

| Buchwald-Hartwig Amination | Bromobenzene + Diphenylamine | Monomeric Pd(II) complex with hindered phosphine | Room Temp, 45 min | 94% | [10] |

| Suzuki Coupling | 4-Chlorotoluene + Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃, Dioxane, 80 °C | 98% | [5] |

| Heck Reaction | 4-Chlorotoluene + Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe, Dioxane, RT | 99% | [5] |

Relevance in Drug Development

The ability to perform these reactions under mild conditions with high functional group tolerance is paramount in the pharmaceutical industry.[8] The synthesis of complex active pharmaceutical ingredients (APIs) often involves late-stage functionalization, where robust and reliable catalytic methods are required to couple intricate molecular fragments without affecting sensitive functional groups.[9][13] The efficiency of Pd/P(t-Bu)₂Ph catalysts allows for shorter synthetic routes, higher overall yields, and access to a wider chemical space for drug discovery.[9]

Conclusion

The coordination chemistry of this compound with palladium is defined by the ligand's pronounced steric bulk and strong electron-donating character. These features lead to the formation of coordinatively unsaturated, highly reactive low-ligated palladium(0) species that readily undergo oxidative addition. The crowded steric environment around the palladium(II) intermediates subsequently facilitates the crucial reductive elimination step. This powerful combination of properties makes palladium/P(t-Bu)₂Ph systems exceptionally versatile and efficient catalysts for a broad array of cross-coupling reactions, empowering chemists in academic research and the pharmaceutical industry to construct complex molecules with greater ease and precision.

References

- 1. Bis(tri-tert-butylphosphoranyl)palladium | C24H56P2Pd+2 | CID 44629913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, characterization, and reactivity of monomeric, arylpalladium halide complexes with a hindered phosphine as the only dative ligand | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. Pd(t-Bu3P)2 - 双(三叔丁基膦)钯(0) [sigmaaldrich.com]

- 12. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. people.uniurb.it [people.uniurb.it]

Unveiling the Versatility of Di-tert-butylphenylphosphine: A Technical Guide to its Reactivity Profile as a Ligand

For Immediate Release

Shanghai, China – December 21, 2025 – In the intricate landscape of modern catalysis, the choice of ligand plays a pivotal role in determining the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, Di-tert-butylphenylphosphine has emerged as a powerful tool for researchers, scientists, and drug development professionals. This in-depth technical guide delves into the core reactivity profile of this compound, providing a comprehensive overview of its synthesis, structural and electronic properties, and its extensive applications in catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Properties

This compound is a sterically demanding, electron-rich monodentate phosphine ligand. Its bulky tert-butyl groups and the phenyl ring attached to the phosphorus atom dictate its unique reactivity and coordination chemistry. A summary of its key physical and spectroscopic properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₄H₂₃P[1][2] |

| Molecular Weight | 222.31 g/mol [1][2] |

| CAS Number | 32673-25-9[1][2] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 124-128 °C at 10 mmHg[2] |

| Density | 0.933 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.5382[2] |

| ³¹P NMR Chemical Shift (Free Ligand) | Conforms to Structure[3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a phenyl Grignard reagent with di-tert-butylchlorophosphine. This method provides a reliable and scalable route to this valuable ligand.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Di-tert-butylchlorophosphane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

-

Phosphine Synthesis: The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of di-tert-butylchlorophosphane in anhydrous diethyl ether is then added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless liquid.

Caption: Synthesis of this compound.

Reactivity Profile as a Ligand

The reactivity of this compound is governed by its distinct steric and electronic properties. The two bulky tert-butyl groups create a sterically hindered environment around the phosphorus atom, while the phenyl group influences its electronic nature.

Steric and Electronic Parameters

The TEP is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃L] complex. A lower TEP value indicates a more electron-donating ligand. The phenyl group in this compound makes it less electron-donating than trialkylphosphines like tri-tert-butylphosphine, but it remains a strongly donating ligand compared to triarylphosphines.

Coordination Chemistry

This compound readily coordinates to a variety of transition metals, most notably palladium, to form active catalysts for a range of chemical transformations. The steric bulk of the ligand typically favors the formation of monoligated metal complexes, which are often the active catalytic species in cross-coupling reactions.

Reactivity with Electrophiles and Oxidants

As a Lewis base, the phosphorus atom in this compound can react with electrophiles. This reactivity is somewhat attenuated by the steric hindrance of the tert-butyl groups. The ligand is also susceptible to oxidation, particularly in the presence of strong oxidizing agents, to form the corresponding phosphine oxide. Care should be taken to handle the ligand under an inert atmosphere to prevent aerial oxidation.

Applications in Catalysis

This compound has proven to be a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions. Its ability to promote reactions involving challenging substrates, such as aryl chlorides, has made it an invaluable tool in organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, is one of the primary applications of this compound. The ligand's steric bulk facilitates the reductive elimination of the aryl amine product from the palladium center, which is often the rate-limiting step of the catalytic cycle.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

-

Aryl bromide

-

Amine

-

This compound

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor, this compound, and sodium tert-butoxide.

-

Reagent Addition: Add the aryl bromide and the amine to the Schlenk tube, followed by anhydrous toluene.

-

Reaction: The reaction mixture is heated with stirring for the required time, monitoring the progress by TLC or GC-MS.

-

Work-up: After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Other Cross-Coupling Reactions

This compound is also a highly effective ligand for a variety of other palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.

-

Heck Reaction: Vinylation of aryl halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Stille Coupling: Coupling of organostannanes with organic halides.

-

Negishi Coupling: Coupling of organozinc compounds with organic halides.

-

Hiyama Coupling: Coupling of organosilicon compounds with organic halides.

The versatility of this compound in these reactions underscores its importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

Conclusion

This compound stands out as a robust and versatile ligand in the field of homogeneous catalysis. Its unique combination of steric bulk and electron-donating properties enables a wide range of challenging cross-coupling reactions, making it an indispensable tool for synthetic chemists. The detailed understanding of its reactivity profile, as outlined in this guide, will undoubtedly facilitate its effective application in the development of novel synthetic methodologies and the efficient construction of complex molecular architectures.

References

An In-depth Technical Guide to the Air and Moisture Sensitivity of Di-tert-butylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butylphenylphosphine [(t-Bu)₂PPh] is a sterically hindered organophosphine ligand widely utilized in catalysis and organic synthesis. Its efficacy is often paralleled by its significant sensitivity to atmospheric conditions. This technical guide provides a comprehensive overview of the air and moisture sensitivity of this compound, detailing its reactivity, handling protocols, and methods for stability analysis. This document is intended to equip researchers with the necessary knowledge to safely and effectively utilize this important reagent.

Introduction to this compound

This compound is a tertiary phosphine (B1218219) characterized by the presence of two bulky tert-butyl groups and a phenyl group attached to the phosphorus atom. This steric hindrance imparts unique reactivity and selectivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Despite its utility, the lone pair of electrons on the phosphorus atom makes it susceptible to oxidation, and the compound is classified as pyrophoric, meaning it can ignite spontaneously on contact with air.[1][2] Understanding and mitigating its sensitivity to air and moisture are critical for obtaining reliable and reproducible experimental results.

Sensitivity to Air and Moisture

The primary degradation pathway for this compound upon exposure to air is oxidation. The phosphorus(III) center is readily oxidized to a phosphorus(V) species, forming this compound oxide. This oxidation is often rapid and can be exothermic, contributing to its pyrophoric nature.

Reaction with Oxygen (Oxidation)

The reaction with molecular oxygen from the air converts the phosphine to its corresponding phosphine oxide.

Reaction: 2 (t-Bu)₂PPh + O₂ → 2 (t-Bu)₂P(O)Ph

Reaction with Water (Hydrolysis)

While the primary sensitivity is towards oxygen, organophosphines can also react with water, although typically at a slower rate than oxidation. The hydrolysis of tertiary phosphines is generally slow under neutral conditions but can be accelerated by acid or base catalysis. For this compound, significant hydrolysis under typical laboratory conditions (neutral pH, ambient temperature) is less of a concern than oxidation, but it is still crucial to use anhydrous solvents and maintain a dry, inert atmosphere during handling and reactions. The hydrolysis of related organophosphorus compounds has been studied, indicating that the stability is pH-dependent.[6][7]

Quantitative Data Summary

Quantitative kinetic data for the air and moisture sensitivity of this compound is not extensively reported in the peer-reviewed literature. The following table provides a summary of relevant physical and safety data. Researchers are encouraged to determine the rate of degradation under their specific experimental conditions using the protocols outlined in this guide.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₃P | [8] |

| Molecular Weight | 222.31 g/mol | [8] |

| Appearance | Colorless liquid | [1][8] |

| Boiling Point | 124-128 °C / 10 mmHg | [8] |

| Density | 0.933 g/mL at 25 °C | [8] |

| Hazard Codes | Pyrophoric liquid | [2] |

| Oxidation Product | This compound oxide | Inferred from general phosphine chemistry |

| Oxide Formula | C₁₄H₂₃OP | Inferred from general phosphine chemistry |

| Oxide M.W. | 238.31 g/mol | Inferred from general phosphine chemistry |

Experimental Protocols

Safe Handling and Storage of this compound

Due to its pyrophoric nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[9][10][11][12]

Materials:

-

Glovebox or Schlenk line

-

Dry, degassed solvents

-

Syringes and needles (oven-dried)

-

Septa-sealed flasks (oven-dried)

-

Cannula (for larger transfers)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator before use.

-

Inert Atmosphere: Conduct all manipulations within a glovebox with low oxygen and moisture levels (<1 ppm) or on a Schlenk line using standard techniques.

-

Solvent Degassing: Use solvents that have been purified to remove water and oxygen. The freeze-pump-thaw method is highly effective for degassing solvents.[12]

-

Transferring the Reagent:

-

Small Scale (< 15 mL): Use a dry, inert gas-flushed syringe to draw the required volume of the phosphine from a septum-sealed reagent bottle. The headspace of the bottle should be backfilled with inert gas.

-

Large Scale (> 15 mL): Use a cannula transfer technique. Pressurize the reagent bottle with inert gas and use the pressure differential to transfer the liquid through the cannula into the receiving flask.

-

-

Storage: Store this compound in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from sources of ignition.

Quantitative Monitoring of Oxidation by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for quantitatively monitoring the oxidation of phosphines, as the chemical shifts of the phosphine (P(III)) and the phosphine oxide (P(V)) are typically well-separated.[13][14]

Materials:

-

NMR spectrometer with ³¹P capabilities

-

J. Young NMR tubes or standard NMR tubes with septa

-

Glovebox or Schlenk line

-

Dry, deuterated solvent (e.g., C₆D₆, CDCl₃)

-

Internal standard (optional, for absolute quantification)

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox or on a Schlenk line, prepare a stock solution of this compound in a dry, deuterated solvent of known concentration (e.g., 10-20 mg/mL).

-

If using an internal standard (e.g., triphenyl phosphate), add a known amount to the solution.

-

Transfer an aliquot of the solution (typically 0.6-0.7 mL) into a J. Young NMR tube or a standard NMR tube sealed with a septum.[15][16][17][18]

-

-

Initial NMR Spectrum (t=0):

-

Acquire a ³¹P{¹H} NMR spectrum of the freshly prepared, unexposed sample. This will serve as the time zero reference. Note the chemical shift and integration of the this compound peak.

-

-

Exposure to Air:

-

To initiate the oxidation, carefully introduce a controlled amount of air into the NMR tube. This can be done by briefly removing and replacing the septum or by injecting a known volume of air with a gas-tight syringe. For a more controlled experiment, the solution can be stirred in a flask with a controlled air leak, and aliquots can be taken at various time points.

-

-

Time-Course Monitoring:

-

Acquire ³¹P{¹H} NMR spectra at regular time intervals (e.g., every 15, 30, or 60 minutes, depending on the rate of reaction).

-

For each spectrum, integrate the peaks corresponding to this compound and this compound oxide.

-

-

Data Analysis:

-

Calculate the percentage of phosphine remaining and phosphine oxide formed at each time point based on the relative integrations.

-

Plot the concentration of this compound versus time to determine the rate of oxidation.

-

Visualization of Degradation Pathway

The primary degradation pathway of this compound in the presence of air is its oxidation to the corresponding phosphine oxide.

Caption: Oxidation of this compound to its oxide.

Conclusion

This compound is a valuable but highly reactive compound. Its pyrophoric nature and sensitivity to air and moisture necessitate stringent handling and storage procedures under an inert atmosphere. The primary degradation product upon exposure to air is this compound oxide. While quantitative kinetic data for this specific phosphine is sparse in the literature, ³¹P NMR spectroscopy provides a robust method for monitoring its stability and determining its rate of oxidation under specific experimental conditions. By adhering to the protocols outlined in this guide, researchers can safely handle this reagent and ensure the integrity of their experiments, leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound CAS#: 32673-25-9 [amp.chemicalbook.com]

- 2. This compound | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. pnnl.gov [pnnl.gov]

- 11. ehs.utexas.edu [ehs.utexas.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. mdpi.com [mdpi.com]

- 14. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organomation.com [organomation.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. scribd.com [scribd.com]

Di-tert-butylphenylphosphine: A Technical Guide to Commercial Availability, Purity, and Application in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di-tert-butylphenylphosphine (DtBPF), a critical bulky electron-rich phosphine (B1218219) ligand. Its unique steric and electronic properties have established it as an invaluable tool in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and development. This document details its commercial availability, typical purity specifications, and the analytical methods for its characterization. Furthermore, it outlines key experimental protocols for its synthesis and purification and illustrates its mechanistic role in catalysis.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers. It is typically offered in various grades, with purity levels suitable for both research and development applications. The most common analytical techniques for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

| Supplier | Reported Purity/Grade | Analytical Method |

| Sigma-Aldrich | 95%, 97% | Not specified |

| Ruifu Chemical | >98.0% | NMR |

| Ereztech | Purity by GC | GC |

| ChemicalBook | 98% min, 99%, 99.5% | Not specified |

| Strem Chemicals | 98+% | Not specified |

This table is a summary of publicly available data from supplier websites and is not exhaustive.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for the synthesis of tertiary phosphines.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a chlorophosphine.

Reaction: Dichlorophenylphosphine (B166023) + 2 tert-Butylmagnesium chloride → this compound + 2 MgCl₂

Materials:

-

Dichlorophenylphosphine

-